![molecular formula C16H17ClN2O3S B4648805 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-chlorophenoxy)butanamide](/img/structure/B4648805.png)
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-chlorophenoxy)butanamide
Overview
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-chlorophenoxy)butanamide, also known as AMZ30, is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-chlorophenoxy)butanamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-chlorophenoxy)butanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and are often dysregulated in cancer and neurodegenerative diseases. In addition, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-chlorophenoxy)butanamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating inflammation and cell differentiation.
Biochemical and Physiological Effects
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-chlorophenoxy)butanamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and inhibition of inflammation. In addition, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-chlorophenoxy)butanamide has been shown to regulate the expression of various genes involved in cancer, neurodegenerative diseases, and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-chlorophenoxy)butanamide in lab experiments is its specificity for HDACs and PPARγ, which allows for targeted modulation of these pathways. However, one limitation is the lack of information on the pharmacokinetics and pharmacodynamics of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-chlorophenoxy)butanamide, which may affect its efficacy and toxicity in vivo.
Future Directions
There are several future directions for the investigation of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-chlorophenoxy)butanamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-chlorophenoxy)butanamide to better understand its efficacy and toxicity in vivo. Furthermore, the potential applications of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-chlorophenoxy)butanamide in other diseases, such as diabetes and cardiovascular disease, should be explored. Finally, the development of analogs of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-chlorophenoxy)butanamide with improved pharmacological properties may lead to the discovery of novel therapeutic agents.
Scientific Research Applications
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-chlorophenoxy)butanamide has been investigated for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-chlorophenoxy)butanamide exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. In addition, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-chlorophenoxy)butanamide has been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation. Furthermore, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-chlorophenoxy)butanamide has been investigated for its anti-inflammatory properties in models of rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-chlorophenoxy)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-10-15(11(2)20)23-16(18-10)19-14(21)4-3-9-22-13-7-5-12(17)6-8-13/h5-8H,3-4,9H2,1-2H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBDMEPCUYFZAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCOC2=CC=C(C=C2)Cl)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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